molecular formula C18H13BrO3 B5011776 (3Z)-3-[(4-Bromophenyl)methylidene]-5-(4-methoxyphenyl)-2,3-dihydrofuran-2-one

(3Z)-3-[(4-Bromophenyl)methylidene]-5-(4-methoxyphenyl)-2,3-dihydrofuran-2-one

Cat. No.: B5011776
M. Wt: 357.2 g/mol
InChI Key: XPKOUHPOXLIUAK-UVTDQMKNSA-N
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Description

(3Z)-3-[(4-Bromophenyl)methylidene]-5-(4-methoxyphenyl)-2,3-dihydrofuran-2-one is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group and a methoxyphenyl group attached to a dihydrofuranone core

Properties

IUPAC Name

(3Z)-3-[(4-bromophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO3/c1-21-16-8-4-13(5-9-16)17-11-14(18(20)22-17)10-12-2-6-15(19)7-3-12/h2-11H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKOUHPOXLIUAK-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Br)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Br)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(4-Bromophenyl)methylidene]-5-(4-methoxyphenyl)-2,3-dihydrofuran-2-one typically involves a multi-step process. One common method includes the aldol condensation of 4-bromobenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The resulting intermediate undergoes cyclization to form the dihydrofuranone ring. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(4-Bromophenyl)methylidene]-5-(4-methoxyphenyl)-2,3-dihydrofuran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Azides, amines, or thiols.

Scientific Research Applications

(3Z)-3-[(4-Bromophenyl)methylidene]-5-(4-methoxyphenyl)-2,3-dihydrofuran-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3Z)-3-[(4-Bromophenyl)methylidene]-5-(4-methoxyphenyl)-2,3-dihydrofuran-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and methoxyphenyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.

    Palladium(II) acetate: A coordination compound used as a catalyst in organic synthesis.

Uniqueness

(3Z)-3-[(4-Bromophenyl)methylidene]-5-(4-methoxyphenyl)-2,3-dihydrofuran-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial properties, this compound has broader applications in medicinal chemistry and materials science. Its dihydrofuranone core and the presence of both bromophenyl and methoxyphenyl groups make it a versatile molecule for various research and industrial applications.

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